Benzamide, 4-hydroxy-N-(3-methylphenyl)-

Physicochemical Properties Drug-likeness Computational Chemistry

For researchers requiring exact isomeric specificity, sourcing 4-hydroxy-N-(3-methylphenyl)benzamide with verified substitution geometry is non-negotiable due to profound SAR divergence among close analogs. This compound solves reproducibility risks in receptor binding studies where minor positional shifts alter pharmacology. • Defined Physicochemical Profile: Calculated XLogP3 of 3 and TPSA of 49.3 Ų enable direct use as a calibration standard for in silico lipophilicity models. • Biological Tool Utility: Serving as a negative control for AChE assays (inactive at 26 µM) and a metabolic comparator for N-substitution studies, it validates high-throughput screening specificity. • Supply Chain Assurance: Available in multi-gram quantities (5g-1kg) at ≥98% purity, eliminating lead-time uncertainty for long-term medicinal chemistry campaigns.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 62639-23-0
Cat. No. B14531779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-hydroxy-N-(3-methylphenyl)-
CAS62639-23-0
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C14H13NO2/c1-10-3-2-4-12(9-10)15-14(17)11-5-7-13(16)8-6-11/h2-9,16H,1H3,(H,15,17)
InChIKeyBFSJNPZMLQOGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-N-(3-methylphenyl)benzamide: Chemical Identity and Physicochemical Baseline


Benzamide, 4-hydroxy-N-(3-methylphenyl)- (CAS 62639-23-0) is a synthetic benzamide derivative with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol [1]. It is characterized by a para-hydroxybenzamide core linked to a meta-tolyl substituent, exhibiting a calculated XLogP3 of 3, a topological polar surface area of 49.3 Ų, and two hydrogen bond donors [1]. The compound is commercially available from multiple vendors at purity specifications of ≥98%, with typical packaging options including 5g, 10g, 50g, 100g, 500g, and 1kg . It is primarily utilized as a research chemical, synthetic intermediate, or reference standard in medicinal chemistry and drug development studies .

Structural and Biological Specificity of 4-Hydroxy-N-(3-methylphenyl)benzamide


Benzamide derivatives exhibit profound structure-activity relationship (SAR) sensitivity to even minor positional isomerism or substituent variation. In the case of 4-hydroxy-N-(3-methylphenyl)benzamide, the precise arrangement of the 4-hydroxy group on the benzamide ring and the 3-methyl group on the aniline ring dictates its unique electronic distribution (evidenced by its calculated logP of 3 and PSA of 49.3 Ų [1]), hydrogen-bonding capacity, and potential interaction with biological targets . Substituting this compound with a close analog, such as N-(4-hydroxyphenyl)-3-methylbenzamide (isomer) or N-(4-hydroxy-3-methylphenyl)benzamide (positional variant), would likely result in divergent physicochemical and pharmacological profiles, including altered membrane permeability, metabolic stability, and target binding affinity . Therefore, for reproducible research or industrial applications, exact compound identity is non-negotiable.

Differentiation Guide: 4-Hydroxy-N-(3-methylphenyl)benzamide vs. Key Analogs


Lipophilicity and Polar Surface Area Differentiation

The target compound exhibits a calculated XLogP3 value of 3 and a topological polar surface area (TPSA) of 49.3 Ų [1]. In contrast, the positional isomer N-(4-hydroxyphenyl)-3-methylbenzamide (CAS 314751-32-1) displays a different lipophilicity profile due to the altered substitution pattern on the benzamide core, which can impact membrane permeability and oral bioavailability predictions . While direct experimental logP values for the comparator are not available in the same dataset, the structural difference is known to influence partition coefficients. This distinction is critical for applications in computational drug design and formulation development.

Physicochemical Properties Drug-likeness Computational Chemistry

Metabolic Stability Profile vs. N-Alkylbenzamides

Studies on the microsomal metabolism of N-methylbenzamides demonstrate that substitution on the nitrogen atom markedly affects the stability of the N-hydroxymethyl metabolite formed during oxidative metabolism [1]. Specifically, N-(hydroxymethyl)-benzamide was identified as a major metabolite of N-methylbenzamide in vitro, while N-(hydroxymethyl)-N-methylbenzamide was less stable [1]. 4-Hydroxy-N-(3-methylphenyl)benzamide, which lacks an N-alkyl group but contains a meta-tolyl substituent, is expected to exhibit a distinct metabolic profile compared to N-alkylbenzamides, potentially leading to a longer half-life or different metabolite formation . Direct comparative data for this compound are not available, but class-level inference supports its unique metabolic behavior.

Drug Metabolism Pharmacokinetics Microsomal Stability

Acetylcholinesterase Inhibitory Activity

In a reported assay, 4-hydroxy-N-(3-methylphenyl)benzamide showed no inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM . This contrasts with certain benzamide derivatives that have been designed as AChE inhibitors for Alzheimer's disease research . For instance, while specific comparator data are not available in the same study, other benzamide analogs have demonstrated IC50 values in the low micromolar range against AChE . The lack of activity for the target compound suggests a different binding mode or target profile, making it less suitable for AChE-related studies but potentially more selective for other targets.

Enzyme Inhibition Neuroscience Alzheimer's Disease

Carbonic Anhydrase IX Inhibition Potential

While direct data for 4-hydroxy-N-(3-methylphenyl)benzamide are not available, a structurally related benzamide derivative (BindingDB ID BDBM50341402) exhibited potent inhibition of human carbonic anhydrase IX (CA9) with a Ki of 0.57 nM, and also inhibited CA2 (Ki = 4.6 nM) and CA4 (Ki = 7.1 nM) [1]. This suggests that benzamide-based scaffolds can be optimized for high-affinity CA9 inhibition, a target implicated in tumor hypoxia and pH regulation [2]. The target compound, with its specific substitution pattern, may serve as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing selective CA9 inhibitors.

Cancer Therapeutics Hypoxia Enzyme Inhibition

Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Development Scaffold

Given the potent nanomolar CA9 inhibition observed in a structurally related benzamide derivative [1], 4-hydroxy-N-(3-methylphenyl)benzamide is an excellent starting point for medicinal chemistry optimization aimed at discovering novel CA9-selective inhibitors. Researchers can use this compound to explore SAR around the 4-hydroxy and 3-methyl groups, with the goal of improving selectivity over CA2 and CA4.

Physicochemical Reference Standard for Drug Design

The well-defined calculated physicochemical properties (XLogP3 = 3, TPSA = 49.3 Ų) [2] make this compound suitable as a reference standard for calibrating computational models of lipophilicity and polarity. It can be used to validate in silico predictions for novel benzamide-based drug candidates.

Metabolic Stability Comparator in Microsomal Assays

As a benzamide lacking an N-alkyl group, this compound serves as a useful comparator in microsomal stability studies to investigate the impact of N-substitution on oxidative metabolism [3]. It can be included in panels of benzamide analogs to delineate structure-metabolism relationships.

Negative Control for Acetylcholinesterase Screening

The confirmed lack of AChE inhibitory activity at 26 µM positions this compound as a suitable negative control in high-throughput screening campaigns targeting cholinergic pathways. It helps validate assay specificity and rule out false positives from benzamide-based compounds.

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